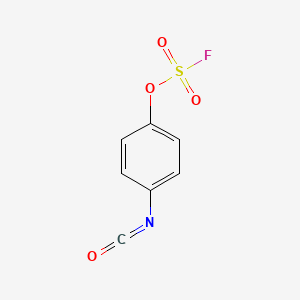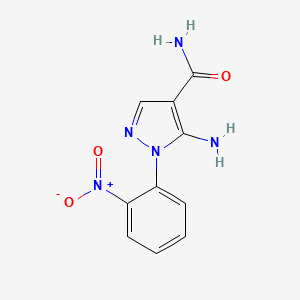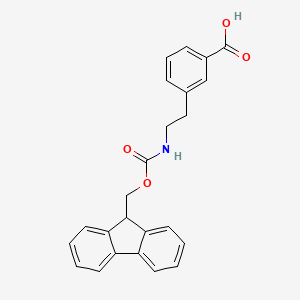
1-Fluorosulfonyloxy-4-isocyanatobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluorosulfonyloxy-4-isocyanatobenzene is a useful research compound. Its molecular formula is C7H4FNO4S and its molecular weight is 217.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Polymerization 1-Fluorosulfonyloxy-4-isocyanatobenzene is a compound that could potentially be involved in the synthesis and polymerization processes due to its functional groups. It could facilitate the production of polymers with specific properties, such as those bearing sulfonic acid groups, through reactions with various monomers or by modifying existing polymers. This is exemplified by the synthesis of arylsulfonic polymers from aminobenzenesulfonyl fluorides, demonstrating the versatility of sulfonyl fluoride and isocyanate functional groups in polymer chemistry (Hart & Timmerman, 1960).
Fluorosulfation and SuFEx Chemistry The compound could also play a critical role in fluorosulfation reactions and sulfur(VI) fluoride exchange (SuFEx) chemistry. Its functional groups make it a suitable candidate for introducing fluorosulfonyl groups into molecules, expanding the toolkit for SuFEx chemistry. This is particularly relevant in the context of creating new materials or modifying biomolecules for research and therapeutic applications. The development of new fluorosulfation reagents and their application in creating functionalized molecules underscores the importance of such chemistry (Leng & Qin, 2018).
Proton Exchange Membranes In the field of energy, this compound could be relevant for the development of proton exchange membranes (PEMs) used in fuel cells. The introduction of fluorosulfonyl groups into polymers could lead to membranes with improved ion exchange capacity, mechanical stability, thermal stability, and oxidative stability, making them competitive with or superior to commercial membranes like Nafion (Kim, Park, & Lee, 2020).
Photocatalytic Transformations The compound’s utility might extend to photocatalytic transformations, where its incorporation into materials could enhance their photocatalytic efficiency. This application is speculative but aligns with the interest in designing materials that can harness light energy for chemical transformations, potentially in the synthesis of complex organic molecules or the degradation of pollutants (Shang et al., 2019).
Environmental Remediation In environmental science, the compound's fluorosulfonyl and isocyanate groups could be used in processes aimed at the degradation or transformation of persistent organic pollutants. The chemistry of fluorosulfonyl compounds has been explored for the oxidation of contaminants in groundwater remediation efforts, suggesting potential applications for this compound in similar contexts (Park et al., 2016).
Mechanism of Action
Target of Action
1-Fluorosulfonyloxy-4-isocyanatobenzene is a versatile chemical compound used in various scientific research applications. Its primary targets are organic compounds that can undergo fluorosulfonylation . This process is essential in organic synthesis, chemical biology, drug discovery, and materials science .
Mode of Action
The compound interacts with its targets through a process known as direct fluorosulfonylation . This involves the generation of fluorosulfonyl radicals from different precursors, which then participate in the synthesis of diverse functionalized sulfonyl fluorides . Compared with current methods, direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
Biochemical Pathways
The affected biochemical pathway is the fluorosulfonylation pathway . This pathway involves the generation of fluorosulfonyl radicals, which then interact with organic compounds to produce sulfonyl fluorides . The downstream effects include the production of biologically active molecules and versatile synthetic intermediates in modern organic synthesis .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the production of sulfonyl fluorides . These fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These may include temperature, pH, and the presence of other chemical compounds.
Properties
IUPAC Name |
1-fluorosulfonyloxy-4-isocyanatobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO4S/c8-14(11,12)13-7-3-1-6(2-4-7)9-5-10/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOOXOXKUACJHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1838158-91-0 |
Source


|
| Record name | 4-isocyanatophenyl fluoranesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[2-chloro-5-(hydroxymethyl)phenyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2781916.png)



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2781920.png)


![Ethyl 4-({4-[(4-methylphenyl)amino]pteridin-2-yl}amino)benzoate](/img/structure/B2781923.png)

![N-(2-furylmethyl)-2-[4-[(3-methoxyphenyl)thio]-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2781925.png)



![2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2781938.png)
